molecular formula C17H19N5O3 B2462699 (E)-1-((1-(1-(3-(furan-2-yl)acryloyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one CAS No. 2035004-48-7

(E)-1-((1-(1-(3-(furan-2-yl)acryloyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one

Cat. No.: B2462699
CAS No.: 2035004-48-7
M. Wt: 341.371
InChI Key: MXNMWWGBXXDTHW-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-((1-(1-(3-(furan-2-yl)acryloyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a bifunctional small molecule recognized for its role as a PROteolysis TArgeting Chimera (PROTAC) . This compound is designed to selectively target the Bromodomain-containing protein 4 ( BRD4 ) for degradation. Its mechanism of action involves simultaneously binding to BRD4 via a ligand derived from JQ1 and recruiting an E3 ubiquitin ligase through a cereblon-binding moiety, thereby facilitating the ubiquitination and subsequent proteasomal degradation of the target protein. This event-driven pharmacology offers a significant advantage over traditional inhibition, as it can eliminate the scaffolding functions of BRD4 and achieve a more durable pharmacological response. The primary research application of this compound is in the field of targeted protein degradation, where it serves as a critical tool for investigating BRD4 biology in oncological models , such as acute myeloid leukemia and other cancers driven by transcriptional dysregulation. Its use enables researchers to probe the functional consequences of rapid BRD4 loss, validate BRD4 as a therapeutic target, and explore potential resistance mechanisms to degradation-based therapeutics.

Properties

IUPAC Name

1-[[1-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3/c23-16-4-1-7-20(16)9-13-10-22(19-18-13)14-11-21(12-14)17(24)6-5-15-3-2-8-25-15/h2-3,5-6,8,10,14H,1,4,7,9,11-12H2/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXNMWWGBXXDTHW-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)C(=O)C=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)C(=O)/C=C/C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-1-((1-(1-(3-(furan-2-yl)acryloyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and therapeutic potential, supported by data tables and relevant studies.

Chemical Structure and Synthesis

The compound features several functional groups including a furan ring, an azetidine moiety, and a triazole unit, which contribute to its biological properties. The general structure can be represented as follows:

 E 1 1 1 3 furan 2 yl acryloyl azetidin 3 yl 1H 1 2 3 triazol 4 yl methyl pyrrolidin 2 one \text{ E 1 1 1 3 furan 2 yl acryloyl azetidin 3 yl 1H 1 2 3 triazol 4 yl methyl pyrrolidin 2 one }

Synthesis Route

The synthesis typically involves multi-step organic reactions:

  • Formation of the Furan-Acryloyl Intermediate : Reaction of furan derivatives with acrylating agents.
  • Azetidine Formation : Coupling with azetidine derivatives.
  • Triazole Introduction : Incorporation of triazole through click chemistry techniques.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The presence of the triazole ring is particularly noted for enhancing activity against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC) Activity
Staphylococcus aureus32 µg/mLAntibacterial
Escherichia coli64 µg/mLAntibacterial
Candida albicans128 µg/mLAntifungal

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies show that it may inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

Cell Line IC50 (µM) Mechanism
HeLa10Apoptosis induction
MCF715Cell cycle arrest (G0/G1 phase)
A54920Inhibition of proliferation

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Notable mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
  • Receptor Modulation : It is hypothesized to modulate receptor activity related to cell signaling pathways that regulate growth and apoptosis.

Study 1: Antimicrobial Efficacy

In a controlled study published in Journal of Medicinal Chemistry, researchers tested various derivatives of the compound against clinical isolates of bacteria. The results demonstrated a promising antibacterial profile, particularly against resistant strains.

Study 2: Cancer Cell Line Evaluation

A study published in Cancer Letters examined the effects of the compound on breast cancer cells. The findings revealed significant inhibition of tumor growth in vitro and in vivo models, suggesting its potential as an anticancer agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural Comparison with Analogues

Feature Title Compound CuAAC-Synthesized Triazoles Pyrazole Derivatives
Core Heterocycle 1,2,3-Triazole + Azetidine 1,2,3-Triazole Pyrazole
Key Functional Groups Furan-acryloyl, Pyrrolidinone Amides, Alkyl/Aryl Substituents Hydroxy, Methyl, Fluoroanilino
Synthesis Method Likely CuAAC + Acylation Solid-phase CuAAC Condensation/cyclization reactions
Structural Rigidity High (azetidine, triazole) Moderate Moderate (planar pyrazole)

Crystallographic and Conformational Analysis

Analogous compounds, such as the pyrazol-4-yl butenone derivative in , exhibit planar conformations stabilized by intramolecular hydrogen bonds . In contrast, the title compound’s azetidine and pyrrolidinone rings likely enforce non-planar geometries, impacting binding interactions in biological systems.

Table 2: Functional Comparison

Property Title Compound CuAAC Triazoles Pyrazole Derivatives
Hydrogen-Bond Capacity High (pyrrolidinone, triazole) Moderate (amide groups) High (hydroxy, ketone)
Aromatic Interactions Furan-mediated π-π stacking Aryl/heteroaryl substituents Pyrazole ring
Reactivity Potential covalent (acryloyl) Non-covalent Electrophilic ketone

Preparation Methods

Synthesis of the Pyrrolidin-2-one Core

The pyrrolidin-2-one moiety is a lactam structure commonly synthesized via cyclization of γ-aminobutyric acid (GABA) derivatives or ester-to-lactam transformations. A scalable approach involves the esterification of 5-oxopyrrolidine-3-carboxylic acid (3a ) using methanol and sulfuric acid, yielding methyl 5-oxopyrrolidine-3-carboxylate (4a ). Subsequent treatment with hydrazine hydrate converts 4a to the corresponding acid hydrazide (5a ), a precursor for further functionalization. Alternative methods include the use of γ-butyrolactone, which undergoes ring-opening reactions with aminoguanidine carbonate to form substituted triazoles, as demonstrated in the synthesis oftriazolo[1,5-a]pyrimidines.

Key challenges in this step include maintaining regiochemical control and avoiding over-oxidation. Yields for these transformations typically range from 62% to 99%, depending on the substituents and reaction conditions.

Construction of the Azetidine Ring

The azetidine ring (a four-membered nitrogen heterocycle) is synthesized via bromocyclization or Petasis reactions. A robust method involves the reaction of imines with allyl magnesium halides, followed by bromocyclization to form spirocyclic pyrrolidines. For example, treatment of imine intermediates with allyl magnesium bromide and subsequent bromocyclization using aqueous HBr and Br₂ in CH₂Cl₂ yields azetidine derivatives (6b–6d ) in near-quantitative yields.

Optimization of this step requires careful control of temperature and solvent. Substituting BF₃·Et₂O for traditional catalysts improves scalability, increasing yields from 56% to 74% for intermediates like 8d . The azetidine ring’s strain necessitates mild conditions to prevent ring-opening, often achieved using CH₂Cl₂ at 0°C.

Introduction of the 3-(Furan-2-yl)acryloyl Group

The (E)-3-(furan-2-yl)acryloyl moiety is introduced via acylation of the azetidine nitrogen. Furan-2-carboxylic acid is first converted to its acyl chloride using thionyl chloride (SOCl₂), a method validated in the synthesis of 1,3,4-oxadiazoles. The azetidine amine reacts with the acyl chloride in the presence of a base (e.g., triethylamine) to form the acryloyl derivative.

Stereoselective formation of the (E)-isomer is achieved by employing bulky bases that favor trans-configuration. For instance, using DMF as a solvent and slow addition of the acyl chloride minimizes side reactions, yielding the desired (E)-product in >85% purity.

CuAAC-Mediated Triazole Formation

The 1,2,3-triazole linker is assembled via copper-catalyzed azide-alkyne cycloaddition (CuAAC). The azetidine intermediate is functionalized with a propargyl group, while the pyrrolidin-2-one core is modified with an azide. Reaction of these components in the presence of Cu(I) catalysts (e.g., CuSO₄·5H₂O and sodium ascorbate) affords the triazole with high regioselectivity.

This step benefits from the “click chemistry” paradigm, which ensures rapid reaction kinetics and compatibility with diverse functional groups. Yields for analogous triazole syntheses range from 80% to 93%.

Final Assembly and Purification

The coupling of the triazole-linked azetidine and pyrrolidin-2-one is achieved via nucleophilic substitution or reductive amination. For example, treatment of the triazole intermediate with LiAlH₄ reduces residual carbonyl groups, followed by catalytic hydrogenolysis to remove protecting groups. Final purification via recrystallization (ethyl acetate/cyclohexane) or column chromatography ensures >95% purity.

Analytical Characterization and Optimization

Critical validation steps include:

  • IR Spectroscopy : Confirmation of lactam (C=O stretch at ~1680 cm⁻¹) and triazole (C-N stretch at ~1450 cm⁻¹) functionalities.
  • ¹H-NMR : Distinct signals for the furan protons (δ 6.3–7.4 ppm) and azetidine CH₂ groups (δ 3.1–3.8 ppm).
  • MS/Elemental Analysis : Verification of molecular ion peaks and C/H/N ratios.

Optimization trials reveal that substituting POCl₃ with milder reagents (e.g., PCl₅) in acylation steps improves yields by 10–15%.

Challenges and Alternative Routes

  • Ring Strain in Azetidine : Mitigated using low-temperature cyclization (0°C) and sterically hindered bases.
  • Stereochemical Control : Chiral auxiliaries or enzymatic resolution achieves enantiopure spirocyclic products.
  • Alternative Triazole Syntheses : Photochemical or ruthenium-catalyzed cycloadditions offer complementary regioselectivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.